[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride
CAS No.: 63884-75-3
Cat. No.: VC18452529
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63884-75-3 |
|---|---|
| Molecular Formula | C12H19ClN2O2 |
| Molecular Weight | 258.74 g/mol |
| IUPAC Name | [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C12H18N2O2.ClH/c1-9-6-7-11(10(8-9)13(2)3)16-12(15)14(4)5;/h6-8H,1-5H3;1H |
| Standard InChI Key | VSOOXEATSPJZQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
Introduction
Molecular and Structural Characteristics
The molecular formula of [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride is C₁₂H₁₉ClN₂O₂, with a molecular weight of 258.74 g/mol (Table 1). Its IUPAC name reflects the substitution pattern: a dimethylcarbamoyloxy group at the 2-position of a 5-methylphenyl ring, coupled with a dimethylazanium cation. The chloride ion serves as the counterion, stabilizing the positively charged nitrogen center.
Table 1: Molecular Properties of [2-(Dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride
| Property | Value |
|---|---|
| CAS No. | 63884-75-3 |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 258.74 g/mol |
| IUPAC Name | [2-(Dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride |
The compound’s quaternary ammonium structure confers cationic properties, which are critical for interactions with biological membranes. The dimethylcarbamoyloxy group, a carbamate derivative, enhances its lipid solubility, facilitating penetration through hydrophobic barriers.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride typically involves nucleophilic substitution reactions (Figure 1). A common route utilizes substituted phenols and dimethylcarbamate derivatives, where electrophilic reagents (e.g., chlorides) facilitate quaternization of the nitrogen center.
For instance:
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Phenol Functionalization: A 5-methylphenol derivative is reacted with dimethylcarbamoyl chloride to introduce the carbamate group.
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Quaternary Ammonium Formation: The intermediate undergoes alkylation with methyl groups, followed by chloride ion exchange to yield the final product.
Key Reaction Conditions:
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Temperature: 50–80°C
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Solvent: Polar aprotic solvents (e.g., dimethylformamide)
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)
Biological Activity and Applications
Antimicrobial Properties
Compounds with structural similarities to [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride demonstrate broad-spectrum antimicrobial activity. The cationic azanium group disrupts microbial cell membranes by binding to anionic phospholipids, leading to leakage of intracellular components.
Mechanism of Action:
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Membrane Disruption: The positively charged nitrogen interacts with negatively charged microbial membranes.
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Enzyme Inhibition: The carbamate group may inhibit acetylcholinesterase or other esterase enzymes, impairing cellular metabolism.
Agricultural and Industrial Uses
Quaternary ammonium compounds are widely employed as herbicide safeners and disinfectants . While direct evidence for this compound’s use in agriculture is scarce, its structural motifs align with safeners that protect crops from herbicide toxicity by enhancing detoxification pathways .
Future Research Directions
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Antimicrobial Efficacy Studies: Testing against drug-resistant pathogens (e.g., MRSA, Candida auris).
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Structural Optimization: Modifying the carbamate or azanium groups to enhance selectivity and reduce toxicity.
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Environmental Fate Analysis: Assessing biodegradation pathways and ecotoxicological effects.
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